molecular formula C24H40N2O6 B5084942 Diethyl 3,3'-(ethane-1,2-diyldiimino)bis(2-cyclohexyl-3-oxopropanoate)

Diethyl 3,3'-(ethane-1,2-diyldiimino)bis(2-cyclohexyl-3-oxopropanoate)

Cat. No.: B5084942
M. Wt: 452.6 g/mol
InChI Key: DAWHUGSLWRCBRZ-UHFFFAOYSA-N
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Description

Diethyl 3,3’-(ethane-1,2-diyldiimino)bis(2-cyclohexyl-3-oxopropanoate) is an organic compound with a complex structure

Preparation Methods

Chemical Reactions Analysis

Diethyl 3,3’-(ethane-1,2-diyldiimino)bis(2-cyclohexyl-3-oxopropanoate) undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl 3,3’-(ethane-1,2-diyldiimino)bis(2-cyclohexyl-3-oxopropanoate) has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 3,3’-(ethane-1,2-diyldiimino)bis(2-cyclohexyl-3-oxopropanoate) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form intramolecular hydrogen bonds, which stabilize its conformation and influence its reactivity . These interactions are crucial for its biological and chemical activities.

Comparison with Similar Compounds

Diethyl 3,3’-(ethane-1,2-diyldiimino)bis(2-cyclohexyl-3-oxopropanoate) can be compared with similar compounds such as Diethyl (Z,Z)-3,3’-(ethane-1,2-diyldiimino)dibut-2-enoate . While both compounds share a similar core structure, the presence of different substituents (cyclohexyl vs. but-2-enoate) imparts distinct chemical properties and reactivities. This uniqueness makes Diethyl 3,3’-(ethane-1,2-diyldiimino)bis(2-cyclohexyl-3-oxopropanoate) particularly valuable in specific applications.

Properties

IUPAC Name

ethyl 2-cyclohexyl-3-[2-[(2-cyclohexyl-3-ethoxy-3-oxopropanoyl)amino]ethylamino]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O6/c1-3-31-23(29)19(17-11-7-5-8-12-17)21(27)25-15-16-26-22(28)20(24(30)32-4-2)18-13-9-6-10-14-18/h17-20H,3-16H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWHUGSLWRCBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCC1)C(=O)NCCNC(=O)C(C2CCCCC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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